molecular formula C18H20O3 B7810972 Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate

Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate

Cat. No.: B7810972
M. Wt: 284.3 g/mol
InChI Key: BBJOZDIBNNJVGL-UHFFFAOYSA-N
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Description

Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate is an organic compound with the molecular formula C18H20O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a trimethylphenoxy substituent. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate typically involves the esterification of 4-[(2,3,5-trimethylphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-[(2,3,5-trimethylphenoxy)methyl]benzoic acid.

    Reduction: 4-[(2,3,5-trimethylphenoxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The trimethylphenoxy group can interact with biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,3,4-trimethylphenoxy)methyl]benzoate
  • Methyl 4-[(2,3,6-trimethylphenoxy)methyl]benzoate
  • Methyl 4-[(2,4,5-trimethylphenoxy)methyl]benzoate

Uniqueness

Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate is unique due to the specific positioning of the trimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct physical and chemical properties compared to its isomers.

Properties

IUPAC Name

methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-12-9-13(2)14(3)17(10-12)21-11-15-5-7-16(8-6-15)18(19)20-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJOZDIBNNJVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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